

# validating AAK1 inhibition by LP-922761 hydrate in a cellular context

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## Compound of Interest

Compound Name: LP-922761 hydrate

Cat. No.: B11933037

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## Validating AAK1 Inhibition by LP-922761 Hydrate: A Comparative Guide

For researchers and professionals in drug development, the selective inhibition of Adaptor-Associated Kinase 1 (AAK1) is a promising avenue for therapeutic intervention in a variety of diseases, including neuropathic pain and viral infections.<sup>[1]</sup> This guide offers a detailed comparison of **LP-922761 hydrate** with other AAK1 inhibitors, supported by experimental data and methodologies to facilitate informed decisions in future research.

AAK1 is a serine/threonine kinase that is pivotal in clathrin-mediated endocytosis, a key cellular process for internalizing molecules.<sup>[1][2]</sup> By phosphorylating the  $\mu 2$  subunit of the adaptor protein 2 (AP2) complex (AP2M1), AAK1 helps in the maturation of clathrin-coated pits and the formation of vesicles.<sup>[1][3]</sup> Its role in various signaling pathways, such as the Notch and WNT pathways, further underscores its potential as a therapeutic target.<sup>[4]</sup>

This guide focuses on a comparative analysis of **LP-922761 hydrate**, a potent and selective AAK1 inhibitor, against other compounds in its class.<sup>[5][6]</sup>

## Quantitative Comparison of AAK1 Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of **LP-922761 hydrate** and other selected AAK1 inhibitors. The data is presented for a direct comparison of their

biochemical and cellular activities.

Table 1: In Vitro and Cellular Potency of Selective AAK1 Inhibitors

Compound	AAK1 Enzymatic IC50 (nM)	AAK1 Cellular IC50 (nM)	Reference
LP-922761 hydrate	4.8	7.6	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
LP-935509	2.8	-	<a href="#">[5]</a>
BMS-986176 (LX-9211)	Potent (specific IC50 not provided)	-	<a href="#">[1]</a>
Baricitinib	-	Activity against AAK1 noted	<a href="#">[1]</a>
TIM-063	-	-	<a href="#">[1]</a>
TIM-098a	Improved potency over TIM-063	-	<a href="#">[1]</a>

Table 2: Selectivity Profile of **LP-922761 Hydrate**

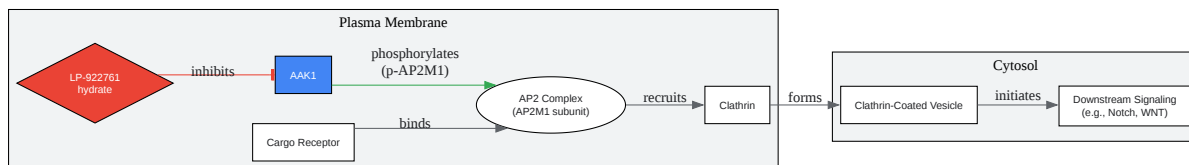
Target	IC50 (nM)	Notes	Reference
AAK1	4.8 (enzymatic), 7.6 (cellular)	Primary Target	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
BIKE	24	Secondary Target	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
GAK	Minimal activity	Selective over GAK	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[9]</a>
Opioid Receptors	No significant activity	<a href="#">[6]</a> <a href="#">[7]</a>	
Adrenergic $\alpha$ 2 Receptors	No significant activity	<a href="#">[6]</a> <a href="#">[7]</a>	
GABAA Receptors	No significant activity	<a href="#">[6]</a> <a href="#">[7]</a>	

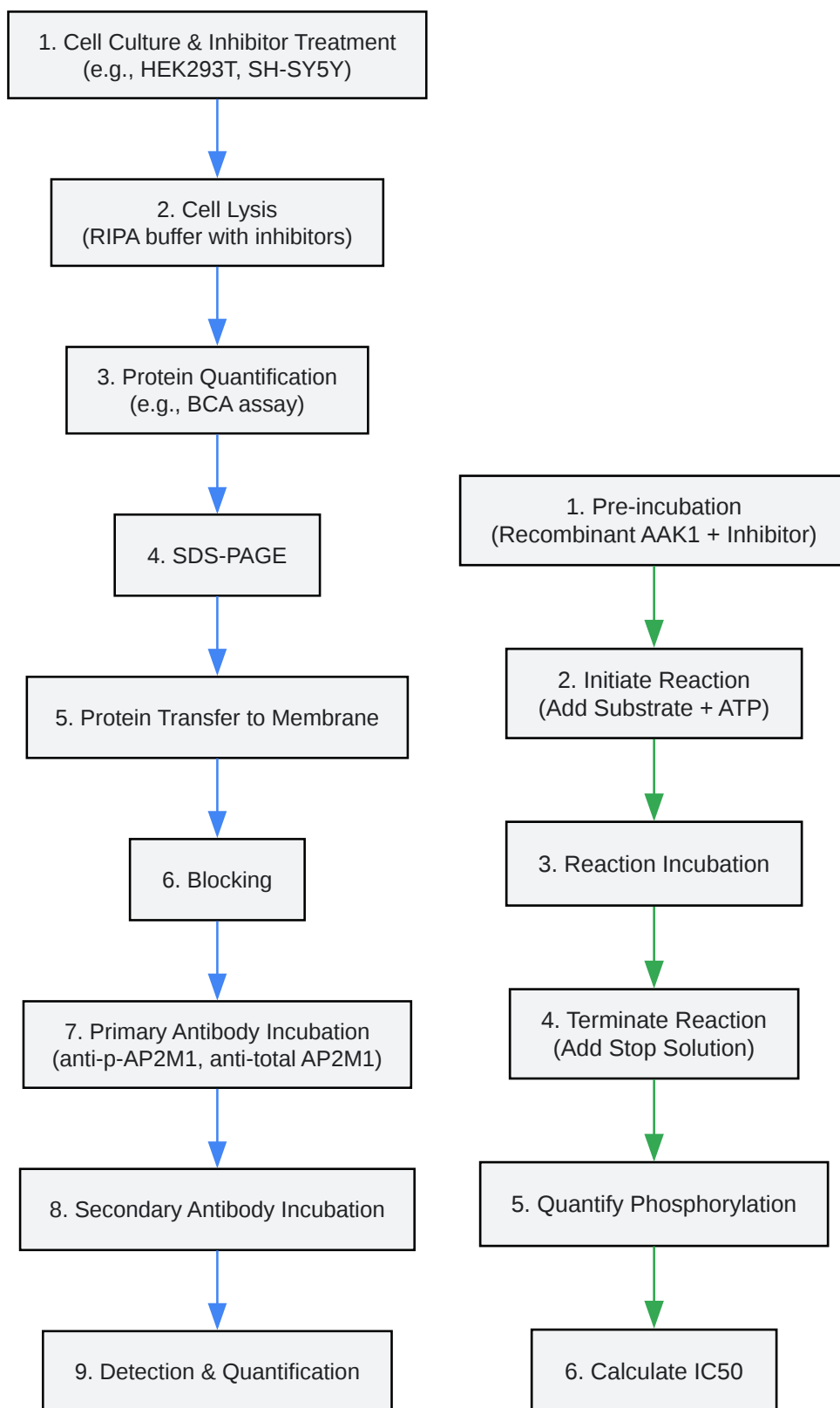
**LP-922761 hydrate** emerges as a highly potent AAK1 inhibitor with low nanomolar efficacy in both enzymatic and cellular assays.<sup>[1][5]</sup> Its selectivity, particularly the lack of significant activity against GAK, distinguishes it from some other inhibitors and may lead to a more favorable safety profile.<sup>[1][6][9]</sup> For instance, while LP-935509 shows slightly higher potency against AAK1 in enzymatic assays, it also exhibits more significant inhibition of GAK.<sup>[1]</sup>

A key feature of LP-922761 is its peripheral restriction, with a brain-to-plasma ratio of 0.007 in mice, making it a valuable tool for investigating the peripheral functions of AAK1.<sup>[6][9]</sup>

## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.





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